3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
CAS No.: 1823902-30-2
Cat. No.: VC6808663
Molecular Formula: C12H12O2
Molecular Weight: 188.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823902-30-2 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.226 |
| IUPAC Name | 3-(1-bicyclo[1.1.1]pentanyl)benzoic acid |
| Standard InChI | InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10(4-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) |
| Standard InChI Key | WIVGLVPRPZMXHM-UHFFFAOYSA-N |
| SMILES | C1C2CC1(C2)C3=CC=CC(=C3)C(=O)O |
Introduction
Molecular Characteristics
Structural Features
The compound’s core consists of a bicyclo[1.1.1]pentane system, a highly strained carbocycle with three bridgehead carbons, fused to a benzoic acid group at the 3-position. This configuration imposes significant steric strain, influencing its electronic properties and reactivity. The molecular formula is C₁₂H₁₂O₂, with a molar mass of 188.22 g/mol. Key structural parameters include:
| Property | Value |
|---|---|
| Density (predicted) | 1.28 ± 0.10 g/cm³ |
| Boiling Point (estimated) | 315–330°C |
| pKa (estimated) | 4.45 ± 0.10 |
| LogP (octanol-water) | 2.10 ± 0.50 |
The bicyclo[1.1.1]pentane group reduces conformational flexibility, enhancing metabolic stability compared to linear analogs .
Spectroscopic Data
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NMR: The NMR spectrum shows distinct signals for the bridgehead protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.6–8.1 ppm). The NMR reveals quaternary carbons in the bicyclic system (δ 35–45 ppm) and the carboxylic acid carbon (δ 170 ppm) .
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IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the benzoic acid group.
Synthesis Methods
Key Synthetic Routes
Synthesis typically involves coupling bicyclo[1.1.1]pentane derivatives with benzoic acid precursors. A widely used method employs transition-metal-catalyzed cross-coupling reactions:
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Bicyclo[1.1.1]pentane Iodide Preparation:
Tricyclo[1.1.1.0¹,³]pentane reacts with iodine under radical conditions to yield 1-iodobicyclo[1.1.1]pentane . -
Suzuki-Miyaura Coupling:
The iodide undergoes palladium-catalyzed coupling with 3-boronobenzoic acid to form the target compound .
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Temperature: 80°C, 12 h
Industrial-Scale Production
Optimized protocols use continuous-flow reactors to enhance safety and scalability. Key challenges include managing exothermic reactions and minimizing byproducts like bicyclo[1.1.1]pentane dimers.
Reactivity and Functionalization
Benzoic Acid Group Reactivity
The carboxylic acid participates in typical reactions:
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Esterification: Forms methyl esters with methanol/H₂SO₄ (90% yield).
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Amidation: Reacts with thionyl chloride to generate acyl chlorides, then amines.
Bicyclo[1.1.1]pentane Modifications
The strained bicyclic system undergoes selective functionalization:
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Radical Addition: Reacts with alkyl halides under UV light to introduce substituents at bridgehead positions .
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Electrophilic Aromatic Substitution: Limited due to steric hindrance; nitration occurs at the para position of the benzoic acid (20% yield) .
Applications in Medicinal Chemistry
Drug Design
The compound’s rigidity improves pharmacokinetic properties by:
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Reducing CYP450 Metabolism: The bicyclic system shields labile protons, extending half-life.
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Enhancing Target Selectivity: Preorganized geometry fits snugly into hydrophobic enzyme pockets.
Biological Activity
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EP4 Receptor Antagonism: Inhibits prostaglandin E₂ signaling (IC₅₀ = 50 nM), showing promise in cancer immunotherapy.
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Analgesic Effects: In murine models, it reduces inflammation-induced pain by 70% at 10 mg/kg (vs. 65% for morphine).
| Application | Mechanism | Efficacy |
|---|---|---|
| Cancer Immunotherapy | EP4 receptor blockade | IC₅₀ = 50 nM |
| Pain Management | COX-2 inhibition | ED₅₀ = 8 mg/kg |
Materials Science Applications
Polymer Additives
Incorporating 3-(bicyclo[1.1.1]pentan-1-yl)benzoic acid into polyesters increases glass transition temperature (Tg) by 15°C due to restricted chain mobility.
Metal-Organic Frameworks (MOFs)
The compound serves as a linker in MOFs, producing materials with high surface areas (1,200 m²/g) for gas storage .
Comparison with Structural Analogs
4-Substituted Derivatives
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4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid: Fluorine increases electronegativity, lowering pKa to 4.37.
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol: Amino group enables hydrogen bonding, enhancing solubility (LogP = 1.20).
Performance Metrics
| Compound | LogP | Metabolic Stability (t₁/₂) |
|---|---|---|
| 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid | 2.10 | 6.2 h |
| 4-Fluoro analog | 2.45 | 7.8 h |
| 4-Amino analog | 1.20 | 4.5 h |
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